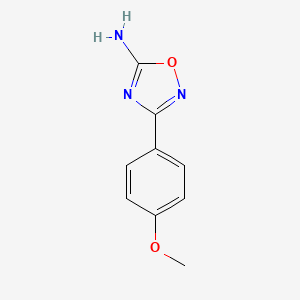
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions:
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups in place of the methoxy group .
Scientific Research Applications
Chemistry:
In chemistry, 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
The compound has shown potential in medicinal chemistry due to its biological activity. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new drugs .
Industry:
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison:
While these compounds share the methoxyphenyl group, their core structures differ, leading to variations in their chemical and biological properties. For instance, the indole and imidazole derivatives may exhibit different binding affinities and selectivities for biological targets compared to the oxadiazole derivative.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H9N3O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
LJFPJEKFSORNHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


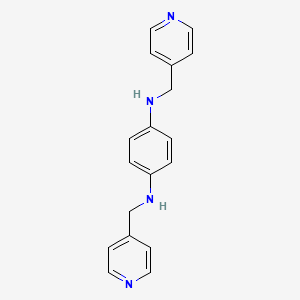
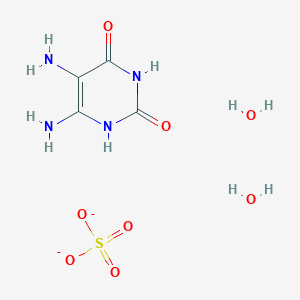
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)
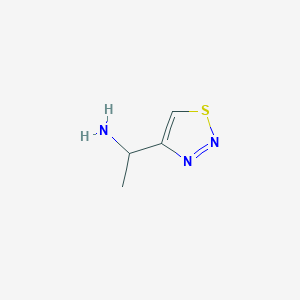
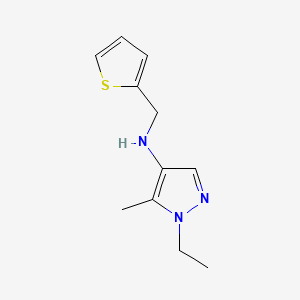
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)

![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
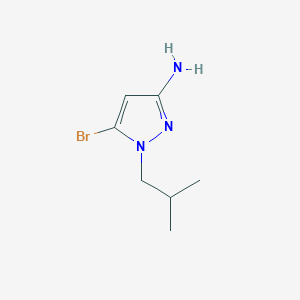
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)

![4-Benzo[d]thiazolamine,4,5,6,7-tetrahydro-2-methyl-,hydrochloride](/img/structure/B11729678.png)
